molecular formula C16H21FN2O3S B2571119 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide CAS No. 1421452-43-8

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide

Cat. No.: B2571119
CAS No.: 1421452-43-8
M. Wt: 340.41
InChI Key: NSNKHFLUTYMWSV-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide is a synthetic organic compound featuring a fluorinated aromatic ring, a pyrrolidinone moiety, and a cyclopropanesulfonamide group. This specific structure suggests its potential as a bioactive molecule for pharmacological and biochemical research. Compounds incorporating fluorinated sulfonamide groups are of significant interest in medicinal chemistry due to their potential to modulate enzyme activity . The fluorine atom can enhance the molecule's lipophilicity and metabolic stability, while the sulfonamide group often serves as a key pharmacophore that can interact with enzyme active sites . Although the precise biological target and mechanism of action for this specific compound require further experimental validation, molecules with similar structural motifs are frequently investigated as potential inhibitors for various enzymes, including kinases and other ATP-binding proteins. Researchers may find this compound valuable for probing novel biological pathways, developing structure-activity relationships (SAR), or as a synthetic intermediate. This product is intended for research purposes in a controlled laboratory environment. It is Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-13-4-1-3-12(9-13)10-14(19-8-2-5-16(19)20)11-18-23(21,22)15-6-7-15/h1,3-4,9,14-15,18H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNKHFLUTYMWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the intermediate compound.

    Formation of the Cyclopropanesulfonamide Moiety: This step involves the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key structural motifs with several analogs, but differences in substituents and connectivity lead to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Reference
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide Cyclopropanesulfonamide 3-Fluorophenyl, 2-oxopyrrolidine Sulfonamide, Fluorine, Lactam
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Acetamide 3-Fluorophenyl, Indazole, Dimethylamine Amide, Indazole, Tertiary amine
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine 3-Chlorophenoxy Amine, Chlorine, Ether
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, Phenyl Imide, Aromatic, Chlorine

Key Observations :

  • Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound reduces metabolic oxidation compared to the 3-chlorophenoxy group in N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine, which may exhibit higher reactivity .
  • Sulfonamide vs.
  • Cyclopropane Rigidity: The cyclopropane ring in the target compound and N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine imposes torsional strain, which can restrict conformational freedom and improve binding specificity .
Pharmacological Activity
  • For example, DDU86439 inhibits Trypanosoma brucei with an EC50 of 6.9 ± 0.2 µM, attributed to its 3-fluorophenyl and indazole motifs .
  • 3-Chloro-N-phenyl-phthalimide: Primarily used as a monomer for polyimide synthesis, its chlorine atom enhances thermal stability but reduces bioactivity compared to fluorinated analogs .
Physicochemical Properties
  • Lipophilicity: The 3-fluorophenyl group in the target compound likely lowers logP compared to chlorinated analogs (e.g., N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine), improving aqueous solubility .

Research Findings and Validation

  • Crystallographic Validation : Tools like SHELX and structure-validation protocols (e.g., PLATON) are critical for confirming the stereochemistry of cyclopropane and sulfonamide moieties in such compounds .
  • Synthetic Challenges : The cyclopropane ring and sulfonamide linkage require precise control during synthesis to avoid racemization or ring-opening side reactions, as observed in related compounds .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide structure, which is notable for its ability to interact with various biological targets. The molecular formula is C16H20FN3O3SC_{16}H_{20}FN_3O_3S with a molecular weight of approximately 367.41 g/mol. Its structure includes:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidinone ring : Contributes to the compound's conformational flexibility.
  • Cyclopropane moiety : Provides unique steric properties that may influence binding affinity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to interact with specific targets involved in various signaling pathways, potentially affecting cellular processes such as:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, highlighting its potential as an anti-inflammatory and anticancer agent. Key findings include:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses.
  • Anticancer Potential : Preliminary studies indicated that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to mice subjected to an inflammatory stimulus. Results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating strong anti-inflammatory properties.

ParameterControl GroupTreatment Group
Edema (mm)5.22.1
IL-6 Levels (pg/mL)15070
TNF-α Levels (pg/mL)12050

Study 2: Anticancer Activity

A separate study assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidinone ring via cyclization reactions.
  • Introduction of the cyclopropane moiety through specialized coupling reactions.
  • Sulfonamide formation , which is crucial for enhancing biological activity.

This compound is being investigated for applications not only in pharmaceuticals but also in agrochemicals due to its unique structural characteristics.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]cyclopropanesulfonamide?

Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Ugi Four-Component Reactions : For constructing the pyrrolidin-2-one moiety, γ-aminobutyric acid (GABA) derivatives can serve as precursors, as demonstrated in analogous syntheses of 2-oxopyrrolidine-containing compounds .
  • Sulfonamide Coupling : Cyclopropanesulfonamide groups are typically introduced via nucleophilic substitution or coupling reactions, such as reacting cyclopropanesulfonyl chloride with amine intermediates .
  • Fluorophenyl Incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed to introduce the 3-fluorophenyl group, depending on the substrate’s reactivity .
    Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions in the cyclopropane and sulfonamide moieties.

Basic: How is the structural confirmation of this compound achieved in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to resolve the cyclopropane ring puckering and sulfonamide geometry.
  • Refinement with SHELX : Employ SHELXL for small-molecule refinement, ensuring accurate modeling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check results with tools like PLATON (ADDSYM, TWINABS) to detect missed symmetry or twinning, especially given the compound’s conformational flexibility .

Advanced: How can conformational dynamics of the cyclopropane and pyrrolidin-2-one rings be analyzed computationally?

Answer:

  • Ring Puckering Coordinates : Apply the Cremer-Pople parameters to quantify cyclopropane distortions and pyrrolidin-2-one ring non-planarity. For cyclopropane, calculate out-of-plane displacements (𝑧𝑗) relative to a least-squares mean plane .
  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model flexibility, focusing on torsional angles (e.g., C–S–N–C in the sulfonamide linker) and steric interactions between substituents .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (SCXRD) and theoretical bond lengths/angles, identifying strain in the cyclopropane ring .

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?

Answer:

  • NMR Chemical Shift Discrepancies : Compare experimental 1H^{1}\text{H}/19F^{19}\text{F} NMR shifts with DFT-GIAO calculations (e.g., using Gaussian09). Adjust solvent models (PCM) and conformational sampling to account for dynamic effects .
  • Crystallographic vs. MD Flexibility : If MD simulations suggest greater conformational freedom than SCXRD data, perform variable-temperature crystallography or analyze disorder models in refinement .

Advanced: What methodological strategies are critical for purity assessment of this sulfonamide derivative?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with MS detection to separate and identify impurities (e.g., unreacted sulfonyl chloride or fluorophenyl intermediates).
  • Elemental Analysis : Validate stoichiometry, especially for fluorine content (combustion analysis or XPS).
  • TGA/DSC : Detect solvates or polymorphs that may affect bioactivity .

Advanced: How can computational docking studies predict the compound’s interaction with biological targets?

Answer:

  • Target Selection : Prioritize kinases or GPCRs, given structural similarities to SGK2 activators and monoamine reuptake inhibitors .
  • Docking Protocols : Use AutoDock Vina with flexible side chains in the binding pocket. Validate poses with MD simulations and MM-GBSA binding energy calculations .
  • SAR Analysis : Modify substituents (e.g., cyclopropane vs. cyclohexane) and correlate docking scores with experimental IC50_{50} values .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Variable Substituents : Synthesize derivatives with altered fluorophenyl positions (e.g., 4-fluorophenyl), pyrrolidin-2-one replacements (e.g., piperidin-2-one), or sulfonamide bioisosteres (e.g., carbamates) .
  • Pharmacological Assays : Test in vitro inhibition of kinases (e.g., Sgk2) or neurotransmitter transporters, correlating substituent effects with potency .

Advanced: What strategies address polymorphism in crystallographic studies of this compound?

Answer:

  • Screening Multiple Solvents : Recrystallize from polar (DMSO) vs. non-polar (toluene) solvents to isolate polymorphs.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., F···H contacts) across polymorphs using CrystalExplorer .

Advanced: What analytical challenges arise from the sulfonamide and cyclopropane moieties?

Answer:

  • Sulfonamide Stability : Monitor hydrolysis under acidic/basic conditions via 1H^{1}\text{H} NMR (disappearance of –SO2_2NH– signals).
  • Cyclopropane Ring Strain : Use IR spectroscopy to detect C–C stretching vibrations (~850–950 cm1^{-1}) indicative of ring tension .

Advanced: How to identify pharmacological targets for this compound using omics approaches?

Answer:

  • Chemoproteomics : Employ affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates.
  • Transcriptomics : Compare gene expression profiles (RNA-seq) of treated vs. untreated cells, focusing on kinase or metabolic pathways .

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